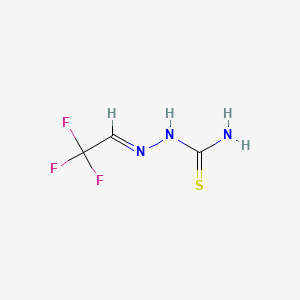

Trifluoroacetaldehyde thiosemicarbazone

Description

Structure

3D Structure

Properties

CAS No. |

7145-43-9 |

|---|---|

Molecular Formula |

C3H4F3N3S |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

[(E)-2,2,2-trifluoroethylideneamino]thiourea |

InChI |

InChI=1S/C3H4F3N3S/c4-3(5,6)1-8-9-2(7)10/h1H,(H3,7,9,10)/b8-1+ |

InChI Key |

APUQZWHPCKNYHK-UNXLUWIOSA-N |

Isomeric SMILES |

C(=N/NC(=S)N)\C(F)(F)F |

Canonical SMILES |

C(=NNC(=S)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoroacetaldehyde Thiosemicarbazone and Its Derivatives

Pioneering Synthetic Routes for Trifluoroacetaldehyde (B10831) Thiosemicarbazone

The foundational method for synthesizing trifluoroacetaldehyde thiosemicarbazone involves a direct condensation reaction. This approach is characteristic of the synthesis of thiosemicarbazones in general, which are typically formed from the reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). researchgate.netchemmethod.com

Condensation Reactions with Thiosemicarbazide

The primary route to this compound is the Schiff base condensation of trifluoroacetaldehyde with thiosemicarbazide. This reaction involves the nucleophilic attack of the primary amino group of thiosemicarbazide on the electrophilic carbonyl carbon of trifluoroacetaldehyde. The subsequent dehydration of the intermediate hemiaminal yields the final thiosemicarbazone product. This method is a standard and widely utilized procedure for creating a diverse range of thiosemicarbazone derivatives. rsc.org

The general reaction is typically performed in a suitable solvent, often an alcohol like ethanol, and may be catalyzed by a small amount of acid. nih.gov The presence of the trifluoromethyl group (CF3) on the aldehyde starting material significantly influences the electronic properties of the resulting thiosemicarbazone.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the condensation reaction can be sensitive to several factors, including solvent, temperature, and the presence of catalysts. To achieve optimal yields, factorial experiments are sometimes conducted to determine the most favorable conditions. nih.gov For instance, the synthesis of various thiosemicarbazones has been achieved with yields ranging from 30% to over 80% depending on the specific reactants and conditions. nih.gov

Methanol is a commonly used solvent, and reactions are often stirred at room temperature for extended periods, sometimes up to 24 hours, to ensure completion. nih.gov The use of microwave assistance has also been explored as a method to potentially improve reaction times and efficiency. researchgate.net The optimization process aims to maximize product formation while minimizing side reactions and the required energy and time inputs. nih.gov

Table 1: Examples of Reaction Conditions and Yields for Thiosemicarbazone Synthesis

| Aldehyde/Ketone | Thiosemicarbazide | Solvent | Conditions | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Thiosemicarbazide | Methanol | Room Temp, 24h | 82 | nih.gov |

| 4-Bromobenzaldehyde | Thiosemicarbazide | Methanol | Room Temp, 24h | 30 | nih.gov |

| 2-Fluorobenzaldehyde | Thiosemicarbazide | Methanol | Room Temp, 24h | 30 | nih.gov |

| 4-Phenylacetophenone | 4-Phenylthiosemicarbazide | Methanol | Room Temp, 24h | 57 | nih.gov |

| Acetone | Thiosemicarbazide | Water | Boiling | Good | google.com |

This table presents data for various thiosemicarbazone syntheses to illustrate the range of yields and conditions, as specific data for this compound was not available in the search results.

Approaches for the Synthesis of Fluorinated Thiosemicarbazone Analogues

The synthesis of fluorinated thiosemicarbazone analogues extends beyond the use of trifluoroacetaldehyde. A variety of fluorinated aldehydes and ketones can be employed to produce a wide array of structurally diverse compounds. nih.gov For example, difluorobenzaldehydes such as 2,4-difluorobenzaldehyde (B74705) and 3,5-difluorobenzaldehyde (B1330607) have been successfully condensed with thiosemicarbazide to create their corresponding thiosemicarbazones. nih.gov

These syntheses follow the same fundamental condensation pathway. The strategic placement of fluorine atoms on an aromatic ring of the aldehyde precursor allows for the systematic investigation of how fluorine substitution impacts the molecule's properties. nih.gov An improved synthetic route for a fluorinated analogue of sphingosine (B13886) was developed utilizing electrophilic fluorodesilylation, highlighting alternative strategies to introduce fluorine into complex molecules that can be precursors to thiosemicarbazones. researchgate.net

Derivatization Strategies for Structural Modification

Further structural diversity can be achieved by modifying the thiosemicarbazide moiety or by introducing various substituents on the aldehyde or ketone precursors. These modifications can significantly alter the chemical reactivity and properties of the final compound. researchgate.net

Substituent Effects on Reactivity and Yield

The electronic properties of these substituents influence the reaction kinetics and equilibrium. A systematic study of these effects is crucial for designing efficient syntheses and for tuning the properties of the target molecules.

Synthesis of N-Substituted and Ring-Modified Thiosemicarbazones

Modifications to the thiosemicarbazide backbone, particularly at the N4 position (the terminal nitrogen), are a common strategy for creating derivatives. N-substituted thiosemicarbazides can be reacted with aldehydes and ketones to produce N-substituted thiosemicarbazones. nih.gov This allows for the introduction of a wide range of alkyl and aryl groups, which can sterically and electronically influence the molecule.

Furthermore, the thiosemicarbazone scaffold itself can be a precursor for the synthesis of various heterocyclic compounds. For example, thiosemicarbazones can undergo cyclization reactions with reagents like α-haloketones or chloroacetic acid to form thiazolines or thiazolidin-4-ones, respectively. researchgate.netnih.gov These reactions open pathways to more complex, ring-modified structures derived from the initial thiosemicarbazone framework. chemmethod.com

Coordination Chemistry of Trifluoroacetaldehyde Thiosemicarbazone and Its Metal Complexes

Ligand Behavior and Coordination Modes

The coordination behavior of a thiosemicarbazone ligand is defined by its structural and electronic properties, including its chelating ability, the potential for tautomerism, and the influence of substituents on the ligand backbone.

Thiosemicarbazones are well-established as effective chelating agents for transition metals, primarily acting as bidentate ligands. noveltyjournals.com Coordination typically involves the sulfur atom of the thiocarbonyl group (C=S) and the azomethine nitrogen atom (C=N). noveltyjournals.comnih.govresearchgate.net This N,S-bidentate coordination results in the formation of a stable five-membered chelate ring with the metal center. nih.govrsc.org In some instances, depending on the substituents and reaction conditions, thiosemicarbazones can act as monodentate ligands, coordinating only through the sulfur atom, or as tridentate ligands if another donor group is present in the aldehyde or ketone precursor. noveltyjournals.comjocpr.com

The chelation process is fundamental to the interaction of these ligands with metal ions, effectively sequestering the metal from its environment. nih.govpmf.unsa.ba The stability of the resulting metal complexes is a key feature of this class of compounds. nih.gov The general mode of bidentate N,S chelation is depicted in the figure below.

Figure 1: Typical bidentate coordination of a thiosemicarbazone ligand to a metal center (M) via the azomethine nitrogen and thione sulfur atoms, forming a five-membered ring.

A critical aspect of thiosemicarbazone chemistry is the existence of tautomeric equilibrium between the thione (keto) form and the thiol (enol) form in solution. mdpi.com The thione form contains a C=S double bond, while the thiol form is characterized by a C-S single bond and an S-H group, arising from the migration of a proton from the hydrazinic nitrogen.

This tautomerism directly influences how the ligand binds to a metal ion. The ligand can coordinate in its neutral thione form. Alternatively, it can undergo deprotonation of the hydrazinic N-H proton to form the anionic thiolato ligand, which then binds to the metal center. mdpi.com The deprotonated thiolato form often leads to the formation of neutral complexes if the metal ion is divalent, for example. The specific form that participates in the coordination depends on several factors, including the pH of the medium, the nature of the metal ion, and the solvent used. mtct.ac.in The formation of the anionic ligand is a common pathway for complexation with many transition metals. rsc.org

Figure 2: Thione-thiol tautomeric equilibrium in thiosemicarbazones.

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF₃) group, into an organic molecule can significantly alter its physicochemical properties. mdpi.com The -CF₃ group is highly electronegative and strongly electron-withdrawing. Its presence on the carbon adjacent to the azomethine group in Trifluoroacetaldehyde (B10831) Thiosemicarbazone is expected to have a pronounced electronic effect on the ligand's coordination behavior.

The strong inductive effect of the -CF₃ group would decrease the electron density on the azomethine nitrogen atom. This reduction in basicity could potentially weaken its donor capability, thereby affecting the stability and formation constant of the resulting metal complex. Furthermore, the presence of fluorine can increase the lipophilicity of the molecule, which may influence the solubility of the ligand and its complexes in different solvents and their interaction with biological systems. mdpi.com While specific studies on Trifluoroacetaldehyde Thiosemicarbazone complexes are scarce, research on other fluorine-containing thiosemicarbazones, such as those derived from 4-Fluoroacetophenone, confirms the role of intermolecular interactions involving the fluorine atom in the crystal lattice. researchgate.net The unique electronic profile imparted by the -CF₃ group could also lead to selectivity in binding towards certain metal ions over others, although this requires empirical investigation.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with thiosemicarbazone ligands is generally straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent, often with heating. jocpr.com

Thiosemicarbazones have been shown to form stable complexes with a wide range of d-block transition metals. The most commonly studied complexes involve ions such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govnih.govnih.gov Additionally, complexes with iron(II/III), manganese(II), palladium(II), platinum(II), silver(I), cadmium(II), and mercury(II) have been synthesized and characterized. nih.govresearchgate.netnih.gov The interest in these complexes is driven by their diverse structural features and potential applications. noveltyjournals.commdpi.com The formation of these complexes is often confirmed through techniques like elemental analysis, IR and UV-Vis spectroscopy, and X-ray crystallography. jocpr.com

The table below summarizes some of the d-block metals known to form complexes with various thiosemicarbazone derivatives, which provides a basis for the expected reactivity of this compound.

| Metal Ion | Example Ligand(s) | General Observations |

|---|---|---|

| Copper (Cu) | 2-formyl-pyridine thiosemicarbazone, 4-chromone-N(4)-substituted thiosemicarbazones | Cu(II) complexes are among the most widely studied and often exhibit high biological activity. nih.govnih.gov |

| Nickel (Ni) | 1,2-naphthoquinone-2-thiosemicarbazone, 4-chromone-N(4)-substituted thiosemicarbazones | Often forms square-planar complexes. noveltyjournals.comnih.gov |

| Iron (Fe) | Salicylaldehyde thiosemicarbazone, Pyridyl thiosemicarbazones | Fe(II)/Fe(III) complexes are crucial in studies of redox activity and chelation therapy. pmf.unsa.ba |

| Manganese (Mn) | 2-acetyl-5-methylfuranthiosemicarbazone | Complexes have been synthesized and studied for their structural and biological properties. |

| Zinc (Zn) | 5-nitro-2-furfural thiosemicarbazone | Forms stable, often tetrahedral or octahedral, complexes. Zn(II) complexes are often more active than the free ligands. nih.gov |

| Palladium (Pd) | Benzaldehyde (B42025) thiosemicarbazone | Forms square-planar complexes, often studied for catalytic applications. rsc.orgmdpi.com |

| Platinum (Pt) | Aldehyde thiosemicarbazones | Forms square-planar complexes, analogous to palladium. grafiati.com |

| Silver (Ag) | General thiosemicarbazones | Ag(I) complexes are known, though less common than Cu(I) or Cu(II) complexes. nih.gov |

| Cadmium (Cd) | N-ethyl-3-carbazolecarbaxaldehyde-3-thiosemicarbazone | Forms stable complexes, studied for analytical applications. nih.gov |

Metal-thiosemicarbazone complexes exhibit a variety of stoichiometries and coordination geometries, which are dependent on the metal ion's nature, its oxidation state, the specific thiosemicarbazone ligand, and the reaction conditions.

Commonly observed stoichiometries are 1:1 and 1:2 (Metal:Ligand). nih.gov For example, with divalent metal ions (M²⁺), reaction with a deprotonated thiosemicarbazone ligand (L⁻) can lead to neutral complexes of the type [ML₂]. If the ligand coordinates in its neutral form (HL), charged complexes like [M(HL)₂]X₂ may be formed, where X is a counter-ion. nih.gov

The geometrical structures of these complexes are diverse. Four-coordinate complexes can adopt either a square-planar or a tetrahedral geometry. Nickel(II) and Palladium(II) complexes with thiosemicarbazones, for instance, typically favor a square-planar arrangement. nih.govgrafiati.com Six-coordinate complexes are also common, usually resulting in a distorted octahedral geometry. nih.govnih.gov This is often observed in complexes with additional ligands, such as water or other donor molecules, occupying the remaining coordination sites.

The table below provides examples of observed stoichiometries and geometries for various thiosemicarbazone complexes.

| Metal Complex Example | Stoichiometry (M:L) | Geometry | Reference |

|---|---|---|---|

| [Ni(L)₂] where L = 1,2-naphthoquinone-2-thiosemicarbazone | 1:2 | Square-planar | noveltyjournals.com |

| [Pd(L)(nn)] where L = Benzaldehyde thiosemicarbazone, nn = 1-nitroso-2-naphtholate | 1:1 (plus ancillary ligand) | Square-planar | rsc.org |

| [Co(L)₂(H₂O)₂] where L = thiosemicarbazone derivative | 1:2 | Octahedral | nih.gov |

| [Re(L)(CO)₃] where L = S,N,Npy-tridentate thiosemicarbazone | 1:1 | Octahedral | nih.gov |

| [Cu(L)Cl] where L = thiosemicarbazone derivative | 1:1 | Tetrahedral (distorted) | nih.gov |

Impact of Metal Ion on Electronic Structure and Reactivity

The coordination of a metal ion to this compound induces significant changes in the electronic structure of the ligand, which in turn dictates the reactivity of the resulting complex. Thiosemicarbazones typically coordinate to metal ions as bidentate ligands through the sulfur atom and the azomethine nitrogen atom. giqimo.com Upon deprotonation, the ligand can act as an anionic species, which influences the charge and stability of the complex. acs.orgnih.gov

The nature of the metal ion is a critical determinant of the complex's geometry, stability, and electronic properties. nih.govresearchgate.net For instance, d-block metals with varying oxidation states, such as copper, iron, and ruthenium, can form complexes with distinct characteristics. nih.gov The choice of metal ion determines the stoichiometry, geometry, and the stability of the resulting complex. researchgate.net

The strong electron-withdrawing nature of the trifluoromethyl group in this compound is anticipated to have a profound effect on the electronic structure of its metal complexes. Electron-withdrawing substituents on the thiosemicarbazone framework are known to influence the redox potentials of the central metal ion. researchgate.net For example, in a series of benzaldehyde thiosemicarbazone complexes of ruthenium and osmium, a linear relationship was observed between the oxidation potentials of the metal center and the Hammett substituent constant of the group on the benzaldehyde ring. ntu.edu.tw As the electron-withdrawing character of the substituent increases, the oxidation of the metal center becomes more difficult (i.e., the oxidation potential increases). ntu.edu.tw

This principle suggests that in complexes of this compound, the -CF₃ group will lower the electron density on the metal center. This would make the metal ion more electrophilic and could stabilize lower oxidation states. For instance, in copper(II) complexes, electron-attracting substituents stabilize the Cu(II) state, making oxidation to Cu(III) less favorable. researchgate.net This modulation of the electronic structure directly impacts the reactivity of the complex, including its ability to participate in catalytic cycles or interact with biological targets. mdpi.com

To illustrate the effect of substituents on the redox potential of thiosemicarbazone complexes, the following table presents data from a study on related copper(II) complexes.

| Substituent on Ligand | Redox Potential (E₁/₂) vs. Ag/AgCl (V) |

| Electron-donating (e.g., -CH₃) | Lower potential |

| Neutral (e.g., -H) | Intermediate potential |

| Electron-withdrawing (e.g., -Cl) | Higher potential |

| This table is illustrative and based on general findings for substituted thiosemicarbazones to demonstrate the expected trend for this compound. researchgate.net |

Advanced Concepts in Thiosemicarbazone Coordination

Redox Activity of Ligands and Metal Centers in Complexes

Thiosemicarbazones are considered non-innocent ligands, meaning they can actively participate in the redox processes of their metal complexes. researchgate.net There is often significant mixing between the orbitals of the metal and the ligand, which means that redox events may not be purely metal-centered or ligand-centered. researchgate.net In ruthenium(II) thiosemicarbazone complexes, for example, the highest occupied molecular orbital (HOMO) can have a substantial contribution from the sulfur p-orbitals of the ligand. researchgate.net

The redox behavior of a metal-thiosemicarbazone complex is heavily influenced by the substituents on the ligand. researchgate.net The potent electron-withdrawing -CF₃ group in this compound would be expected to make the complex more susceptible to reduction. Studies on copper(II) thiosemicarbazone complexes have shown that electron-attracting substituents stabilize the Cu(II) form, thus making the complex easier to reduce to Cu(I). researchgate.net Conversely, electron-donating groups would favor oxidation to Cu(III). researchgate.net

The redox cycling between different oxidation states of the metal, such as Fe(III) and Fe(II) or Cu(II) and Cu(I), is a key aspect of the biological activity of many thiosemicarbazone complexes. mdpi.com This redox activity can lead to the generation of reactive oxygen species (ROS), a mechanism implicated in their anticancer properties. mdpi.com The specific redox potentials, tuned by substituents like the -CF₃ group, are therefore critical in determining the biological efficacy and mechanism of action of these compounds.

The reactivity of metal complexes with redox-active thiosemicarbazides can also lead to ligand-based transformations, such as oxidative cyclization, depending on the metal ion and reaction conditions. nih.gov

Supramolecular Assembly in Metal-Thiosemicarbazone Systems

The structure of thiosemicarbazone ligands provides opportunities for the formation of extended supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. researchgate.net The thiosemicarbazone moiety contains hydrogen bond donors (the amine and hydrazine (B178648) N-H groups) and acceptors (the sulfur and azomethine nitrogen atoms). researchgate.net

In the solid state, metal complexes of thiosemicarbazones frequently form intricate one-, two-, or three-dimensional networks. These assemblies are held together by hydrogen bonds, and in cases involving aromatic systems, by π-π stacking interactions. researchgate.net The formation of these supramolecular structures can be influenced by the presence of co-ligands, counter-ions, or solvent molecules, which can participate in the hydrogen-bonding network. researchgate.net

Structural Elucidation and Advanced Spectroscopic Investigations

Electronic Absorption Spectroscopy (UV-Vis)

Probing Metal-Ligand Charge Transfer Bands in Complexes

When trifluoroacetaldehyde (B10831) thiosemicarbazone acts as a ligand and coordinates with a metal ion, new, intense absorption bands can appear in the electronic spectrum. These are known as charge-transfer (CT) bands and are typically much more intense than the d-d transitions observed in transition metal complexes. wikipedia.orglibretexts.org These transitions involve the movement of an electron between a molecular orbital that is primarily ligand in character and one that is primarily metal in character. wikipedia.org

There are two main types of charge transfer bands:

Metal-to-Ligand Charge Transfer (MLCT): In MLCT, an electron moves from a metal-centered orbital to a ligand-centered orbital. wikipedia.org This process results in the oxidation of the metal center. libretexts.org MLCT transitions are common when the metal is in a low oxidation state (electron-rich) and the ligand has low-lying empty orbitals, such as the π* orbitals of the thiosemicarbazone ligand. libretexts.org In chloroform (B151607) solution, some ruthenium(II) complexes with thiosemicarbazone ligands exhibit MLCT transitions in the visible region. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is transferred from a ligand-based orbital to a metal-based orbital, leading to the reduction of the metal center. wikipedia.orglibretexts.org This occurs when the ligand has high-energy lone pairs of electrons and the metal has low-lying empty or partially filled d-orbitals. libretexts.org

The intense colors of many transition metal complexes are often due to these charge-transfer transitions. wikipedia.org For example, the intense purple color of potassium permanganate (B83412) (KMnO₄) is due to an LMCT transition. libretexts.org The energy and intensity of these bands provide valuable information about the electronic structure and bonding within the metal complex.

Table 2: Characteristics of Metal-Ligand Charge Transfer Bands

| Transition Type | Direction of Electron Transfer | Effect on Metal Center |

| MLCT | Metal → Ligand | Oxidation libretexts.org |

| LMCT | Ligand → Metal | Reduction libretexts.org |

Mass Spectrometry Techniques (HRESIMS, FAB(+)-MS)

Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Fast Atom Bombardment Mass Spectrometry (FAB(+)-MS) are powerful analytical techniques used to determine the precise molecular weight and elucidate the structure of compounds like trifluoroacetaldehyde thiosemicarbazone.

Molecular Weight Determination: HRESIMS is particularly valuable for its high accuracy in mass measurement, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of a newly synthesized compound. FAB(+)-MS is another "soft" ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or a molecular ion M⁺, providing clear information about the molecular weight.

Fragmentation Pattern Analysis: Beyond molecular weight, the fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, offering insights into its structural components. libretexts.org The fragmentation of thiosemicarbazones often involves characteristic cleavages. For instance, α-cleavage is a common fragmentation pathway for aliphatic amines. libretexts.org In the context of this compound, fragmentation could involve the loss of the trifluoromethyl group (CF₃), cleavage of the C=N bond, or fragmentation of the thiosemicarbazide (B42300) moiety. Analysis of these fragment ions helps to piece together the molecular structure. For example, in the mass spectra of short-chain carboxylic acids, prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45) are observed due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org Similarly, the fragmentation of thiosemicarbazones can reveal the different functional groups present in the molecule.

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures

X-ray diffraction studies on related thiosemicarbazone derivatives have revealed that these molecules are often highly planar. nih.gov However, substituents can influence the planarity. For example, in one study, the phenyl derivative of a thiosemicarbazone showed the aromatic ring to be out of the plane of the rest of the molecule. nih.gov The crystal structures of thiosemicarbazone metal complexes, such as those with palladium(II) or nickel(II), have also been determined, revealing details about the coordination geometry around the metal center. tandfonline.comnih.govnih.gov For instance, a nickel(II) complex with a trifluoromethylbenzylidene thiosemicarbazone derivative was found to have a distorted square planar geometry. nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The way molecules pack together in a crystal is governed by intermolecular interactions. X-ray crystallography provides the data needed to analyze these interactions, which are crucial for understanding the supramolecular chemistry of this compound.

Hydrogen Bonding: Thiosemicarbazones possess both hydrogen bond donors (N-H groups) and acceptors (N and S atoms), making them capable of forming extensive hydrogen bonding networks. nih.govresearchgate.net These interactions play a significant role in stabilizing the crystal lattice. For example, in the crystal structure of crotonaldehyde (B89634) thiosemicarbazone, weak intermolecular N-H···S hydrogen bonds link the molecules into chains. researchgate.net

Other Advanced Analytical Methods

Beyond primary spectroscopic methods like IR, NMR, and UV-Vis, a deeper understanding of the coordination environment, electronic structure, and nature of metal-ligand bonding in this compound complexes requires more specialized techniques. Methods such as Electron Paramagnetic Resonance (EPR) spectroscopy, molar conductivity, and magnetic susceptibility measurements are indispensable for characterizing metal complexes, especially those involving transition metals.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. It is particularly valuable for investigating transition metal complexes of this compound where the metal ion is paramagnetic (e.g., Cu(II), Fe(III), Mn(II)). The technique provides detailed information about the electronic structure, oxidation state, and geometry of the metal center.

When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons can exist in different spin states. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these spin states. The resulting EPR spectrum is characterized by its g-values, hyperfine coupling constants, and line shape.

g-Values : The g-factor is a dimensionless quantity that is characteristic of the electron's local magnetic environment. For a free electron, g is approximately 2.0023. In a complex, deviations from this value provide significant insight into the electronic structure and the nature of the metal-ligand orbitals. Anisotropic g-values (gₓ, gᵧ, g₂) indicate a lower symmetry environment, whereas an isotropic g-value suggests a highly symmetric (e.g., octahedral or tetrahedral) environment. For instance, in studies on copper(II) complexes of other thiosemicarbazones, axial spectra with g∥ > g⊥ > 2.0023 are characteristic of a dₓ²-y² ground state, typically indicating a square planar or distorted octahedral geometry.

Hyperfine Coupling : This refers to the interaction between the magnetic moment of the unpaired electron and the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand donor atoms like nitrogen). This interaction splits the EPR lines into multiple finer lines, and the magnitude of this splitting (the hyperfine coupling constant, A) provides information about the delocalization of the unpaired electron onto the ligand, thus describing the covalency of the metal-ligand bond.

Application to Thiosemicarbazone Complexes : In the characterization of paramagnetic thiosemicarbazone complexes, EPR is used to confirm the monomeric or dimeric nature of the complex, determine the geometry around the metal ion, and probe the metal-ligand bonding environment. For a hypothetical Cu(II) complex of this compound, EPR could definitively establish its geometry.

Illustrative EPR Data for a Representative Thiosemicarbazone Copper(II) Complex

| Parameter | Value | Interpretation |

| g∥ | >2.25 | Indicates significant covalent character in the metal-ligand bond. |

| g⊥ | ~2.05-2.09 | Consistent with an unpaired electron in a dₓ²-y² orbital. |

| A∥ (Cu) | 150-200 x 10⁻⁴ cm⁻¹ | Typical for square-planar or tetragonally distorted octahedral Cu(II) complexes. |

| G-factor (G = (g∥ - 2.0023)/(g⊥ - 2.0023)) | >4 | Suggests the absence of significant exchange interactions between copper centers in the solid state. |

This table presents typical data from literature on Cu(II)-thiosemicarbazone complexes to illustrate the application of EPR spectroscopy.

Molar Conductivity and Magnetic Susceptibility Measurements for Complex Characterization

Molar conductivity and magnetic susceptibility are fundamental measurements in coordination chemistry that provide crucial information about the nature of a complex in solution and its electronic properties in the solid state, respectively.

Molar Conductivity (ΛM) : This measurement is used to determine whether a metal complex behaves as an electrolyte in a given solvent. By dissolving the complex in a solvent like DMF or DMSO and measuring the solution's ability to conduct electricity, one can deduce whether the ligands are fully coordinated to the metal ion or if some act as counter-ions.

For a potential complex of this compound, such as [M(L)₂]Cl₂, measuring the molar conductivity would distinguish it from a non-electrolytic complex like [M(L)Cl₂]. Low conductivity values typically indicate a non-electrolytic nature, whereas higher values suggest the presence of ionic species (e.g., 1:1, 1:2, or 2:1 electrolytes).

Typical Molar Conductivity Ranges in DMF (10⁻³ M)

| Electrolyte Type | Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹) | Example |

| Non-electrolyte | 0 - 40 | [Ni(L)Cl₂] |

| 1:1 electrolyte | 65 - 90 | [Fe(L)₂]Cl |

| 1:2 electrolyte | 130 - 170 | [Co(L)₂]Cl₂ |

| 1:3 electrolyte | 200 - 240 | [Cr(L)₃]Cl₃ |

This table provides generally accepted ranges for molar conductivity to characterize the ionic nature of metal complexes.

Magnetic Susceptibility (μeff) : This technique measures the extent to which a material is magnetized in an applied magnetic field. For transition metal complexes, this measurement provides the effective magnetic moment (μeff), which is directly related to the number of unpaired electrons in the metal ion. This allows for the determination of the metal's oxidation state and spin state (high-spin vs. low-spin).

For example, an Fe(III) complex of this compound could be high-spin (S=5/2, μeff ≈ 5.9 B.M.) or low-spin (S=1/2, μeff ≈ 1.7-2.2 B.M.), depending on the ligand field strength. Comparing the experimentally measured magnetic moment to the theoretical spin-only values helps to elucidate the coordination geometry and the nature of the ligand. Deviations from the spin-only value can provide information about spin-orbit coupling.

Spin-Only Magnetic Moments for Common Metal Ions

| Metal Ion | Number of Unpaired Electrons (n) | Spin-Only μeff (B.M.) | Typical Experimental Range (B.M.) |

| Cu(II) | 1 | 1.73 | 1.7 - 2.2 |

| Ni(II) (octahedral) | 2 | 2.83 | 2.8 - 3.5 |

| Co(II) (octahedral) | 3 | 3.87 | 4.3 - 5.2 |

| Mn(II) (high-spin) | 5 | 5.92 | 5.7 - 6.1 |

| Fe(III) (low-spin) | 1 | 1.73 | 1.7 - 2.2 |

| Fe(III) (high-spin) | 5 | 5.92 | 5.7 - 6.0 |

This table shows theoretical spin-only values and typical experimental ranges for magnetic moments of common paramagnetic metal ions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of thiosemicarbazone derivatives. mdpi.comias.ac.in It offers a balance of computational cost and accuracy, making it suitable for predicting a wide range of molecular attributes. mdpi.com Computational studies on thiosemicarbazone metal complexes, for instance, are crucial for elucidating their structural and electronic properties. mdpi.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For thiosemicarbazones, these calculations help to understand bond lengths, bond angles, and dihedral angles. In a study of a related fluorine-containing thiosemicarbazone, (2E)-2-[1-(4-fluorophenyl)ethylidene]-N-methylhydrazine-1-carbothioamide (FEMHC), geometry optimization was performed using the MP2 ab initio method. lew.ro

Once the geometry is optimized, further analysis can reveal key aspects of the molecule's electronic structure.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. For many thiosemicarbazones, the HOMO is localized on the sulfocarbonyl (C=S) group, and the LUMO is distributed over the sulfocarbonyl group and adjacent conjugated systems. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. nih.govelsevierpure.com MEP analysis can reveal potential sites for hydrogen bonding and other intermolecular interactions.

| Complex | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Note |

|---|---|---|---|---|

| [Ni(TSC)2Cl2] | -5.69 | -2.23 | 3.46 | Data for analogous thiosemicarbazone (TSC) metal complexes, illustrating typical reactivity order where a smaller gap indicates higher reactivity. nih.gov |

| [Mn(TSC)2Cl2] | -5.82 | -1.80 | 4.02 | |

| [Fe(TSC)2Cl2] | -5.77 | -1.50 | 4.27 |

DFT calculations are highly effective in predicting spectroscopic data, which serves as a vital tool for structure confirmation.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an Infrared (IR) or Raman spectrum. By comparing the calculated frequencies with experimental data, researchers can confirm the presence of specific functional groups and validate the proposed molecular structure. lew.ronih.gov In a study on the analogous compound FEMHC, calculated vibrational frequencies showed good agreement with the experimental IR spectrum, confirming the molecular structure. lew.roresearchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. mdpi.comrsc.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov Comparing calculated chemical shifts with experimental values helps in the unambiguous assignment of signals and the elucidation of complex structures, including stereochemistry. youtube.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

| Assignment | Experimental IR (cm⁻¹) | Calculated (MP2) (cm⁻¹) |

|---|---|---|

| N-H stretching | 3369 | 3371 |

| C-H stretching (aromatic) | 3064 | 3070 |

| C=N stretching | 1596 | 1599 |

| C=S stretching | 844 | 846 |

Certain organic molecules with extensive π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and frequency conversion technologies. internationalpubls.com Thiosemicarbazones have been investigated for their NLO potential due to their donor-acceptor framework. nih.govresearchgate.net DFT calculations can predict NLO properties such as the first-order hyperpolarizability (β), providing a theoretical assessment of a molecule's potential for NLO applications without the need for complex experimental setups. nih.gov

Conformational Analysis and Isomerization Pathways

The flexibility of the thiosemicarbazone backbone allows for the existence of different spatial arrangements (conformations and isomers), which can have distinct properties and reactivity.

Isomerism around the azomethine (C=N) double bond is a characteristic feature of thiosemicarbazones, leading to E (anti) and Z (syn) configurations. nih.gov The E isomer is often found to be energetically more stable than the Z isomer due to reduced steric hindrance. nih.gov Computational studies can map the energy landscape of the isomerization process, identifying the transition state and calculating the activation energy required for the E-to-Z conversion. researchgate.net Light or heat can sometimes be used to initiate this isomerization. researchgate.netnih.gov Understanding these energetics is crucial for controlling the isomeric form of the compound.

Thiosemicarbazones can exist in different tautomeric forms, most commonly the thione and thiol forms, through a 1,3-proton transfer. lew.ro

Thione Form: Characterized by a C=S double bond.

Thiol Form: Characterized by a C-S single bond and an S-H group.

DFT calculations can determine the relative energies of these tautomers to predict which form is more stable. researchgate.net In the solid state, the thione form is typically predominant, a finding often confirmed by the absence of an S-H stretching band in the IR spectrum. lew.ro

Solvent effects can play a critical role in shifting the tautomeric equilibrium. A study on the closely related trifluoroacetaldehyde (B10831) phenylhydrazones demonstrated that the equilibrium between tautomers is strongly influenced by solvent polarity. vanderbilt.edu The tautomer with the larger dipole moment is preferentially stabilized in more polar solvents. vanderbilt.edu For instance, the equilibration between tautomers was observed to be significantly faster in polar solvents like acetonitrile (B52724) and slower in non-polar solvents like benzene. vanderbilt.edu This suggests that for Trifluoroacetaldehyde thiosemicarbazone, the choice of solvent could be a key factor in determining the dominant tautomeric form in solution.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in computational drug design, allowing for the prediction and analysis of the interaction between a small molecule (ligand) and a biological macromolecule (target).

Molecular docking studies on various thiosemicarbazone derivatives have been conducted to elucidate their binding modes with biological targets such as enzymes and DNA. These studies are crucial for understanding the potential mechanisms of their biological activities. For instance, docking simulations of novel thiosemicarbazone derivatives have been performed to predict their interactions with enzymes like alpha-glucosidase, a target for anti-diabetic drugs. jptcp.com In one such study, a synthesized thiosemicarbazone, referred to as C-1, demonstrated a strong binding affinity with a binding energy of -8.7 kcal/mol. jptcp.com

Similarly, the interactions of thiosemicarbazone derivatives with DNA gyrase, a key bacterial enzyme, have been investigated. bamu.ac.in These studies reveal that the thiosemicarbazone scaffold can fit into the ATP-binding pocket of the enzyme, with hydrogen bonds and hydrophobic interactions stabilizing the complex. For example, docking studies on a series of thiosemicarbazone-1,2,3-triazole hybrids showed excellent binding affinity towards DNA gyrase. bamu.ac.in

Furthermore, molecular docking has been employed to understand the antitumor activity of metal complexes of thiosemicarbazones. nih.gov Gold(III) and Palladium(II) complexes of a 2-acetylpyridine (B122185) N(4)-cyclohexyl-thiosemicarbazone ligand were docked with selected proteins and DNA. The results indicated potential interactions with important residues in the active sites of these biological targets. nih.gov While these studies are not on this compound itself, they highlight the capability of the thiosemicarbazone framework to interact with various biological macromolecules, a property that is likely shared by the trifluoroacetaldehyde derivative.

Table 1: Examples of Molecular Docking Studies on Thiosemicarbazone Derivatives

| Derivative/Complex | Target | Key Findings |

|---|---|---|

| (2E)-2-[(5,7-dichloronaphthalen-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide (C-1) | Alpha-glucosidase | Strong binding affinity with a binding energy of -8.7 kcal/mol. jptcp.com |

| Thiosemicarbazone-1,2,3-triazole hybrids | DNA gyrase | Excellent binding affinity, suggesting a possible mode of antimicrobial action. bamu.ac.in |

| Gold(III) and Palladium(II) complexes of 2-acetylpyridine N(4)-cyclohexyl-thiosemicarbazone | Proteins and DNA | Predicted interactions with active site residues, relevant to antitumor activity. nih.gov |

| 3-anisaldehyde thiosemicarbazone | Topoisomerase III beta domain & Human thioredoxin reductase | Higher binding energy compared to its ortho substituted analogue. ias.ac.in |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various thiosemicarbazone derivatives to model their biological activities. For instance, QSAR models have been developed for the antitubercular activity of thiazolidine-4-one derivatives, which can be synthesized from thiosemicarbazones. nih.gov These models use molecular descriptors that quantify physicochemical properties of the molecules to predict their inhibitory activity against Mycobacterium tuberculosis.

In another study, QSAR models were developed for the antiprotozoal activity of thiosemicarbazone and thiazole (B1198619) derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These models were built using multivariable linear regression and were validated internally and externally to ensure their predictive power. nih.gov Such models are valuable tools for designing new thiosemicarbazone derivatives with enhanced potency. The goal of any QSAR study is not only to find relationships between molecular structure and biological activity but also to use the model to predict the properties of new compounds, guiding their directed synthesis. researchgate.net

While a specific QSAR model for this compound has not been reported, the established methodologies for other thiosemicarbazones could be readily applied to predict its potential biological activities.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Prediction) Profiling

In silico ADMET profiling is a crucial step in early-stage drug discovery that uses computational models to predict the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities of a drug candidate before it enters more costly and time-consuming experimental testing.

ADMET predictions have been performed for various thiosemicarbazone derivatives to assess their drug-likeness. nih.govmdpi.com These studies typically evaluate parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For example, in silico studies on certain thiosemicarbazone derivatives have suggested favorable ADMET properties, indicating their potential as orally bioavailable drugs. nih.govmdpi.com

The prediction of ADMET properties is based on the molecular structure of the compound. Therefore, a similar in silico analysis of this compound would provide valuable insights into its potential as a drug candidate. These computational tools can help in prioritizing compounds for further development and in designing new derivatives with improved pharmacokinetic profiles. nih.gov

Table 2: Commonly Predicted ADMET Properties for Thiosemicarbazone Derivatives

| Property | Description | Importance |

|---|---|---|

| Aqueous Solubility | The ability of the compound to dissolve in water. | Essential for absorption and distribution in the body. |

| Intestinal Absorption | The extent to which the compound is absorbed from the gastrointestinal tract into the bloodstream. | A key determinant of oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross the protective barrier of the central nervous system. | Important for drugs targeting the brain, but undesirable for peripherally acting drugs. |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Affects the free concentration of the drug available to exert its effect. |

| Cytochrome P450 (CYP) Inhibition | The potential of the compound to inhibit major drug-metabolizing enzymes. | Can lead to drug-drug interactions. |

| Hepatotoxicity | The potential of the compound to cause liver damage. | A major safety concern in drug development. |

Topological Analysis (e.g., Atoms in Molecules, Electron Localization Function)

Topological analysis of the electron density provides a quantitative description of the chemical bonding and molecular structure. Two common methods are the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), and the Electron Localization Function (ELF).

The ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing core and valence electrons, and visualizing covalent bonds and lone pairs. wikipedia.org The ELF analysis is a powerful tool for understanding complicated bonding systems. jussieu.fr

Topological analysis using ELF has been applied to thiosemicarbazone-based metal complexes to understand the nature of the coordination bonds. nih.gov These studies can reveal the degree of covalency in the metal-ligand interactions and visualize the distribution of electron density in the molecule. The ELF is derived from the electron pair density and provides insights into chemical reactions by visualizing electron localization during bond formation and breaking. researchgate.net

Investigation of Biological Activities: Mechanistic and in Vitro Perspectives

Mechanistic Studies of Antimicrobial Activity in vitro

Extensive searches of scientific databases have not yielded specific studies on the antimicrobial activity of Trifluoroacetaldehyde (B10831) thiosemicarbazone. The following sections outline the standard methodologies used to evaluate related compounds, which would be applicable for future investigations into this specific molecule.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (Inhibition Zones, MIC Determination)

There is currently no publicly available data from in vitro studies detailing the antibacterial efficacy of Trifluoroacetaldehyde thiosemicarbazone against either Gram-positive or Gram-negative bacterial strains. Standard assays to determine such efficacy typically involve measuring zones of inhibition on agar (B569324) plates and determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For the broader class of thiosemicarbazones, studies have shown activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative). However, without specific testing, the activity of the trifluoroacetaldehyde derivative cannot be confirmed.

Antifungal and Antiviral Properties in vitro

Similarly, there is a lack of specific research into the in vitro antifungal and antiviral properties of this compound. The general class of thiosemicarbazones has demonstrated some antifungal activity against pathogens such as Candida albicans in various studies. The antiviral potential of thiosemicarbazones has also been a subject of interest, but specific data for the trifluoroacetaldehyde derivative is not present in the available literature.

Cellular Mechanisms of Action (e.g., Biofilm Inhibition, DNA Interaction, Enzyme Inhibition)

No studies have been published that specifically investigate the cellular mechanisms of antimicrobial action for this compound. For other thiosemicarbazone compounds, proposed mechanisms include the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which would disrupt DNA replication and lead to cell death. Other potential mechanisms that are often investigated in this class of compounds include the disruption of bacterial biofilms and direct interaction with microbial DNA.

In Vitro Anticancer and Antiproliferative Activity Studies

The anticancer potential of this compound has not been specifically evaluated in any publicly accessible in vitro studies. The following subsections describe the typical experimental approaches used for related compounds.

Effects on Cell Lines (e.g., A549 lung cancer cells)

There are no available research findings on the cytotoxic or antiproliferative effects of this compound on any cancer cell lines, including the A549 human lung cancer cell line. Studies on other thiosemicarbazone derivatives have demonstrated the ability to inhibit the proliferation of A549 cells, indicating that this is a relevant area for future research.

Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, ROS-Mediated Pathways)

The molecular mechanisms through which this compound might exert any potential anticancer effects remain uninvestigated. For the broader family of thiosemicarbazones, research has indicated that their anticancer activity can be attributed to the induction of programmed cell death (apoptosis), causing a halt in the cell cycle, and the generation of reactive oxygen species (ROS) that lead to cellular damage and death. These pathways represent important areas for future mechanistic studies should the compound demonstrate primary cytotoxic activity.

Inhibition of Specific Enzymes (e.g., Topoisomerases, Prolyl Oligopeptidase, Xanthine (B1682287) Oxidase)

While no studies have specifically reported the inhibitory effects of this compound on enzymes like topoisomerases, prolyl oligopeptidase, or xanthine oxidase, the thiosemicarbazone class of compounds is known to target some of these enzymes.

Topoisomerases: These enzymes are critical for DNA replication and transcription, making them a key target for anticancer drugs. Research has shown that certain thiosemicarbazones and their metal complexes can inhibit topoisomerase activity. For instance, the thiosemicarbazone TSC24 has demonstrated potent activity, inhibiting tumor growth in animal models. Metal complexes of thiosemicarbazones have been found to be particularly effective inhibitors of topoisomerase II. The mechanism of inhibition can vary, with some compounds interfering with the enzyme-DNA binding or preventing the religation of cleaved DNA.

Xanthine Oxidase: This enzyme plays a role in the metabolic pathway that produces uric acid. While specific studies on this compound are absent, research into other structurally related compounds has identified inhibitors of xanthine oxidase. These inhibitors are of interest for their potential to treat conditions like gout, which is caused by high levels of uric acid.

Role of Metal Complexation in Modulating Antiproliferative Effects

There is no specific information available regarding the role of metal complexation in modulating the antiproliferative effects of this compound. However, for the broader class of thiosemicarbazones, metal complexation is a well-established strategy to enhance their anticancer properties.

The coordination of thiosemicarbazones with metal ions such as copper (Cu), nickel (Ni), palladium (Pd), and platinum (Pt) often leads to complexes with significantly higher antiproliferative activity than the free ligands. This enhancement is attributed to several factors, including increased lipophilicity, which can facilitate cell membrane penetration.

Studies on various cancer cell lines have demonstrated the potent cytotoxic effects of these metal complexes. For example, copper (II) complexes of certain thiosemicarbazones have shown high antiproliferative activity against human lung cancer (A549) and melanoma cells. The proposed mechanisms of action for these complexes often involve the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of DNA synthesis.

Table 1: Examples of Thiosemicarbazone Metal Complexes and their Antiproliferative Activity This table is based on data for the general class of thiosemicarbazones, as no data is available for this compound.

| Metal Complex | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Copper (II) Complex 12 | A549 (Lung Cancer) | 0.20 | |

| Copper (II) Complex 14 | A549 (Lung Cancer) | 0.15 | |

| Copper (II) Complex 28 | A549 (Lung Cancer) | 0.507 | |

| Copper (II) Complex 28 | NCI-H460 (Lung Cancer) | 0.235 | |

| Platinum (II) Complex | MCF-7 (Breast Cancer) | Data mentioned but not quantified |

Enzyme Inhibition Studies

Inhibition of Hydrolases (e.g., α-amylase, α-glucosidase, Cruzipain)

No research data is available on the inhibition of hydrolases such as α-amylase, α-glucosidase, or cruzipain by this compound. However, the therapeutic potential of inhibiting these enzymes has led to the investigation of various other compounds, including those with structures that could be conceptually related.

α-Amylase and α-Glucosidase: These enzymes are involved in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes by reducing post-prandial hyperglycemia. While specific data on this compound is lacking, studies on other classes of compounds like chalcones have shown significant inhibitory activity against both α-amylase and α-glucosidase.

Inhibition of Oxidoreductases (e.g., Monoamine Oxidases)

There are no specific studies on the inhibition of oxidoreductases like monoamine oxidases (MAOs) by this compound. However, the thiosemicarbazone scaffold has been incorporated into molecules designed as MAO inhibitors.

MAOs are enzymes that metabolize monoamine neurotransmitters and are targets for the treatment of neurodegenerative diseases and depression. Research has shown that certain thiosemicarbazone derivatives can act as potent and selective inhibitors of MAO-A or MAO-B. For example, some phenyl-substituted thiosemicarbazones have been identified as selective, reversible, and competitive inhibitors of both MAO-A and MAO-B. Additionally, hybrid molecules containing benzofuran/benzothiophene and thiosemicarbazone moieties have demonstrated remarkable inhibitory activity against the MAO-B enzyme.

Table 2: MAO Inhibition by Phenyl-Substituted Thiosemicarbazones This table is based on data for the general class of thiosemicarbazones, as no data is available for this compound.

| Compound | Target | Inhibition Mode | Ki (µM) | Reference |

|---|---|---|---|---|

| SB5 | MAO-A | Competitive | 0.97 | |

| SB11 | MAO-B | Competitive | 0.12 |

Antioxidant Activity Investigations (e.g., DPPH Assay)

Specific investigations into the antioxidant activity of this compound using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have not been reported. However, the antioxidant potential of the broader thiosemicarbazone class is well-documented.

The DPPH assay is a common in vitro method used to evaluate the free radical scavenging ability of compounds. Numerous studies have shown that various thiosemicarbazone derivatives exhibit significant antioxidant activity in this assay. The antioxidant capacity can be influenced by the substituents on the thiosemicarbazone molecule. For instance, some camphene-based thiosemicarbazones have demonstrated potent radical scavenging abilities, in some cases exceeding that of the standard antioxidant Trolox.

Table 3: DPPH Radical Scavenging Activity of Selected Thiosemicarbazones This table is based on data for the general class of thiosemicarbazones, as no data is available for this compound.

| Compound Type | Observation | Reference |

|---|---|---|

| Camphene-based thiosemicarbazones | Good dose-dependent radical scavenging activity. | |

| N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones | Some derivatives showed good antioxidant activity. | |

| Thiosemicarbazides with BHT moiety | Found to be active as free radical scavengers. |

DNA Interaction and Protection Studies

There is no available research on the DNA interaction and protection capabilities of this compound. However, studies on other thiosemicarbazone derivatives, particularly their metal complexes, have explored their interactions with DNA.

The ability of a compound to interact with DNA is a key aspect of its potential as an anticancer agent. Thiosemicarbazone complexes have been shown to bind to DNA, often through an intercalative mode. These interactions can lead to DNA damage and fragmentation, ultimately triggering apoptosis in cancer cells. For example, certain nickel (II) complexes of thiosemicarbazones have been shown to bind to calf thymus DNA (CT-DNA) via intercalation. Furthermore, some 1,10-phenanthroline (B135089) derivatives containing thiosemicarbazones have been synthesized as potential telomeric DNA binders, showing the ability to stabilize quadruplex DNA structures.

Exploration of Advanced Applications Beyond Biological Systems

Applications in Materials Science

The unique molecular structure of Trifluoroacetaldehyde (B10831) thiosemicarbazone, featuring a trifluoromethyl group, a photoisomerizable imine (C=N) bond, and a thiourea (B124793) moiety capable of hydrogen bonding, makes it a candidate for investigation in materials science. nih.govresearchgate.net These features are foundational to its potential in creating responsive and functional materials.

Organic Crystal Growth and Characterization

The study of organic crystal growth is fundamental to understanding and harnessing the solid-state properties of materials. For thiosemicarbazones, crystal structure dictates many of their functional characteristics. The general method for synthesizing thiosemicarbazones involves the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. nih.govresearchgate.net For Trifluoroacetaldehyde thiosemicarbazone, this would involve the reaction of thiosemicarbazide with trifluoroacetaldehyde.

The characterization of such crystals is typically performed using techniques like FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction to determine the molecular structure, conformation, and intermolecular interactions such as hydrogen bonding. nih.govnih.gov In many thiosemicarbazones, molecules are linked into chains or more complex networks through intermolecular hydrogen bonds, often involving the thioamide group. nih.gov The presence of the highly electronegative fluorine atoms in the trifluoromethyl group can significantly influence the crystal packing and intermolecular interactions compared to non-fluorinated analogues.

Development of Functional Materials (e.g., NLO materials, rotatory switches)

The development of functional materials, particularly those with nonlinear optical (NLO) properties or the ability to act as molecular switches, is a significant area of research.

Nonlinear Optical (NLO) Materials: Organic compounds with donor-π-acceptor architectures are known to exhibit NLO properties. researchgate.net Thiosemicarbazone derivatives are studied for these properties, which are crucial for applications in optical computing and communication. researchgate.netrsc.org The NLO response is related to the molecular hyperpolarizability, which can be enhanced by the presence of strong electron-donating and electron-withdrawing groups. rsc.org The trifluoromethyl group is a strong electron-withdrawing group, which suggests that this compound could be a candidate for NLO materials research.

Molecular Rotary Switches: Thiosemicarbazones have been identified as a promising class of versatile photoswitches. nih.govresearchgate.net This functionality stems from the E/Z isomerization around the C=N double bond, which can be triggered by light. This photoisomerization can alter the molecule's geometry and its ability to form supramolecular assemblies through hydrogen bonding. nih.govresearchgate.netrsc.org The stable E-isomer can be converted to a metastable Z-isomer upon UV light illumination, and this process can be reversible either thermally or by using a different wavelength of light. nih.govrsc.org This light-controllable switching between states that can assemble and disassemble makes these molecules attractive for creating stimuli-responsive systems. rsc.org Some thiosemicarbazone-based systems have also been investigated for their redox-switchable properties, where a disulfide bond incorporated into the ligand scaffold can be reversibly reduced and oxidized. scribd.com

Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

Thiosemicarbazones are excellent ligands in coordination chemistry due to the presence of sulfur and nitrogen donor atoms. researchgate.netnih.govmdpi.com They can coordinate with metal ions in various modes, from monodentate to tridentate, and can exist as neutral molecules or as deprotonated anions. nih.gov This versatility allows for the construction of a wide array of coordination complexes, including coordination polymers. mdpi.com

Coordination polymers are formed by the self-assembly of metal ions with organic ligands. By choosing appropriate metal centers and thiosemicarbazone ligands, researchers can design polymers with specific topologies and properties. For instance, polymeric metal complexes of thiosemicarbazones have been synthesized that exhibit luminescence. mdpi.com The ability of this compound to act as a ligand could be exploited in the design of novel coordination polymers or Metal-Organic Frameworks (MOFs), where the trifluoromethyl groups could line the pores of the framework, tuning its properties for specific applications like gas storage or separation.

Role as Analytical Reagents and Probes

The ability of thiosemicarbazones to bind selectively to metal ions also makes them suitable for use as analytical reagents and chemosensors. Colorimetric chemosensors, which allow for "naked eye" detection of specific analytes, are of particular interest due to their low cost and simplicity. The interaction of a thiosemicarbazone with a metal ion can lead to a distinct color change, which forms the basis of its sensing capability. The specificity and sensitivity of the sensor can be tuned by modifying the structure of the thiosemicarbazone ligand. The strong coordination ability of this compound suggests its potential use in developing selective optical or electrochemical sensors for various metal ions.

Exploration in Catalysis and Chemical Transformations

Transition metal complexes containing thiosemicarbazone ligands have emerged as effective catalysts for a variety of organic reactions, including cross-coupling reactions like the Suzuki and Heck reactions. The versatility in coordination modes and the relative ease of synthesis of thiosemicarbazone ligands provide a platform for developing new catalysts.

The catalytic cycle often involves the metal center, with the thiosemicarbazone ligand playing a crucial role in stabilizing the metal and influencing its reactivity. For example, palladium-thiosemicarbazone complexes have been used as pre-catalysts for coupling aryl halides with aryl boronic acids. Furthermore, the condensation of thiosemicarbazides with aldehydes or ketones is a key step in synthesizing various heterocyclic compounds, highlighting their role as intermediates in chemical transformations. nih.govresearchgate.net The electronic properties imparted by the trifluoromethyl group in this compound could modulate the catalytic activity of its corresponding metal complexes, potentially leading to catalysts with enhanced efficiency or selectivity.

Future Research Directions and Outlook

Design and Synthesis of Novel Trifluoroacetaldehyde (B10831) Thiosemicarbazone Derivatives with Tailored Properties

Future synthetic efforts will likely concentrate on the strategic modification of the trifluoroacetaldehyde thiosemicarbazone scaffold to create derivatives with customized properties. The introduction of the trifluoromethyl group is a known strategy to enhance metabolic stability and cell permeability. Further modifications can be systematically explored to fine-tune electronic, steric, and lipophilic characteristics.

Key synthetic strategies may include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto an aromatic ring attached to the thiosemicarbazone backbone can significantly influence the molecule's electronic properties and biological activity. nih.govnih.gov

Modification of the N-terminal Group: Altering the terminal nitrogen of the thiosemicarbazide (B42300) moiety, for instance, by creating N4-substituted derivatives, can impact chelation properties and biological targets. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to derivatives with improved activity or reduced off-target effects.

Conjugation to Targeting Moieties: A promising approach involves linking the thiosemicarbazone derivative to molecules that can target specific cells or tissues, such as antibodies, to create highly selective antibody-drug conjugates (ADCs). rsc.org This strategy aims to increase efficacy while minimizing systemic side effects. rsc.org

The general synthesis of thiosemicarbazones typically involves a condensation reaction between a suitable aldehyde or ketone and a thiosemicarbazide. nih.gov For novel this compound derivatives, this would involve reacting trifluoroacetaldehyde with appropriately substituted thiosemicarbazides.

Table 1: Potential Synthetic Modifications and Desired Outcomes

| Modification Strategy | Targeted Region of Scaffold | Example Substituents | Potential Outcome/Tailored Property |

|---|---|---|---|

| Aromatic Substitution | Phenyl ring (if present) | -F, -Cl, -OCH3, -NO2 | Modulation of lipophilicity and electronic effects to enhance cell uptake and target interaction. |

| N4-Substitution | Terminal amine | Alkyl, Aryl, Heterocyclic groups | Altered metal chelation capacity, improved metabolic stability, and modified biological specificity. |

| Heterocyclic Integration | Core structure | Pyridine, Furan, Thiophene rings | Introduction of additional coordination sites and potential for novel biological activities. grafiati.comresearchgate.net |

| Conjugation Chemistry | Periphery of the molecule | Click-able linkers (azides, alkynes) | Facilitation of attachment to antibodies or other targeting vectors for selective delivery. rsc.org |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level

While thiosemicarbazones are known for a wide range of biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms of this compound and its future derivatives require in-depth investigation. nih.govnih.gov Future research must move beyond preliminary screening to pinpoint the specific cellular pathways and molecular targets.

Key areas for mechanistic studies include:

Target Identification: Identifying the specific proteins, enzymes, or nucleic acids that the compound interacts with to exert its biological effect. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Pathway Analysis: Determining the cellular signaling pathways that are modulated by the compound. This could involve investigating effects on cell cycle progression, apoptosis, and stress response pathways.

Metal Chelation and Redox Activity: Investigating the role of metal ion chelation (e.g., iron, copper) and the generation of reactive oxygen species (ROS) in the compound's mechanism of action. Many thiosemicarbazones' activities are linked to their ability to bind cellular metals.

Resistance Mechanisms: Studying how cells might develop resistance to these compounds to anticipate and overcome clinical challenges.

A thorough understanding of these mechanisms is crucial for optimizing the therapeutic potential of this class of compounds and for the rational design of next-generation derivatives.

Computational-Experimental Synergy for Predictive Modeling and Rational Design

The integration of computational chemistry with experimental synthesis and biological testing offers a powerful, cost-effective, and time-efficient paradigm for drug discovery. mdpi.com This synergistic approach can guide the development of this compound derivatives by predicting their properties before synthesis.

Key computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties, offering insights into the molecule's stability and reactivity. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govmdpi.com It can be used to screen virtual libraries of derivatives against known biological targets to prioritize candidates for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized derivatives.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify molecules with favorable pharmacokinetic profiles early in the design process. nih.govmdpi.com

Table 2: Synergy of Computational and Experimental Methods

| Computational Method | Objective | Experimental Validation |

|---|---|---|

| Molecular Docking | Identify potential binding modes and prioritize compounds based on binding affinity scores. mdpi.com | In vitro enzyme inhibition assays; X-ray crystallography of ligand-protein complexes. |

| DFT Calculations | Predict molecular geometry, electronic properties, and reactivity. mdpi.com | NMR and IR spectroscopy; Cyclic voltammetry. |

| QSAR Modeling | Predict biological activity of novel derivatives based on structural features. nih.gov | Synthesis and biological testing of the designed compounds to confirm predicted activity. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to filter out unsuitable candidates. mdpi.com | In vitro cell permeability assays (e.g., Caco-2); In vivo pharmacokinetic studies. |

Expanding Applications in Emerging Fields of Materials Science and Chemical Sensing

Beyond their biomedical potential, the unique chemical properties of this compound and its derivatives make them attractive candidates for applications in materials science and analytical chemistry. Their ability to form stable complexes with various metal ions is a key feature that can be exploited.

Future research in these emerging areas could focus on:

Chemosensors: Designing derivatives that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to specific metal ions. nih.govresearchgate.net Such sensors could be developed for the detection of environmentally or biologically important metal ions like Co²⁺, Zn²⁺, or heavy metals in aqueous solutions. nih.govresearchgate.net The trifluoromethyl group could be used to tune the selectivity and sensitivity of these sensors.

Novel Coordination Polymers: Using this compound as a ligand to construct coordination polymers or metal-organic frameworks (MOFs). These materials could have interesting magnetic, optical, or catalytic properties.

Surface Modification: Grafting these molecules onto the surface of materials to impart new functionalities, such as antimicrobial coatings or selective metal-ion capturing surfaces.

Table 3: Potential Applications in Materials Science and Sensing

| Application Area | Underlying Principle | Potential Target | Example System |

|---|---|---|---|

| Colorimetric Ion Sensing | Metal ion coordination induces a shift in the electronic absorption spectrum, causing a visible color change. | Transition metal ions (e.g., Co²⁺, Cu²⁺) | A solution of the thiosemicarbazone derivative that changes color in the presence of a specific metal ion pollutant in water. nih.gov |

| Fluorescent Chemosensors | Binding to a metal ion enhances or quenches the fluorescence of the molecule through mechanisms like photoinduced electron transfer. | Heavy metal ions (e.g., Hg²⁺, Cd²⁺) | A derivative that "lights up" or "dims" when it selectively binds to a toxic heavy metal. researchgate.net |

| Functional Materials | Self-assembly of the thiosemicarbazone with metal ions to form extended, structured networks. | Lanthanide or transition metals | Development of new materials with unique catalytic or photoluminescent properties. |

| Antimicrobial Surfaces | Immobilization of the thiosemicarbazone onto a solid support to prevent microbial growth. | Bacteria and fungi | Coating medical devices or high-touch surfaces with a layer of the compound. |

Compound Index

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.